molecular formula C18H31NO6 B182290 2-(1-Boc-Piperidin-4-ylmethyl)malonic acid diethyl ester CAS No. 166815-97-0

2-(1-Boc-Piperidin-4-ylmethyl)malonic acid diethyl ester

Cat. No.: B182290
CAS No.: 166815-97-0
M. Wt: 357.4 g/mol
InChI Key: WRRZIESILPEHHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Boc-Piperidin-4-ylmethyl)malonic acid diethyl ester (CAS: 166815-97-0) is a bifunctional organic compound with significant applications in medicinal chemistry and organic synthesis. Its molecular formula is C₁₈H₃₁NO₆, and it has a molar mass of 357.44 g/mol . The structure comprises a piperidine ring protected by a tert-butoxycarbonyl (Boc) group at the 1-position and a malonic acid diethyl ester moiety attached via a methylene group at the 4-position. This configuration renders the compound versatile in nucleophilic substitutions, condensations, and cyclization reactions, particularly in synthesizing piperidine-containing pharmaceuticals or ligands .

Properties

IUPAC Name

diethyl 2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31NO6/c1-6-23-15(20)14(16(21)24-7-2)12-13-8-10-19(11-9-13)17(22)25-18(3,4)5/h13-14H,6-12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRRZIESILPEHHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1CCN(CC1)C(=O)OC(C)(C)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10611141
Record name Diethyl {[1-(tert-butoxycarbonyl)piperidin-4-yl]methyl}propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10611141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166815-97-0
Record name Diethyl {[1-(tert-butoxycarbonyl)piperidin-4-yl]methyl}propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10611141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Boc-Piperidin-4-ylmethyl)malonic acid diethyl ester typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced via a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine.

    Attachment of the Malonic Acid Diethyl Ester Moiety: The final step involves the esterification of malonic acid with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for reagent addition and product isolation can further streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-(1-Boc-Piperidin-4-ylmethyl)malonic acid diethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or piperidine ring positions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted esters or piperidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C18H31NO6C_{18}H_{31}NO_6 and a molecular weight of approximately 357.44 g/mol. It features a piperidine ring substituted with a tert-butoxycarbonyl group and a malonic acid diethyl ester moiety, contributing to its unique reactivity and structural rigidity, which are essential for its applications in drug development and chemical synthesis.

Organic Synthesis

The compound serves as a crucial building block in synthesizing complex organic molecules. Its structural features enable the formation of various derivatives through chemical reactions such as oxidation, reduction, and nucleophilic substitution.

Reaction TypeCommon ReagentsProducts Formed
Oxidation Potassium permanganateCarboxylic acids or ketones
Reduction Lithium aluminum hydrideAlcohols or amines
Substitution Sodium methoxideSubstituted esters or piperidine derivatives

Medicinal Chemistry

2-(1-Boc-Piperidin-4-ylmethyl)malonic acid diethyl ester has been investigated for its potential as a precursor in drug development, particularly in creating prodrugs that enhance bioavailability and target specificity. Its role in modulating enzyme or receptor activity highlights its therapeutic potential .

Case Study: PROTAC Development
The compound is utilized in developing targeted protein degradation technologies (PROTACs). These technologies leverage its structural properties to design molecules that can selectively degrade disease-related proteins, offering new avenues for treating various conditions, including cancer.

Biological Applications

Research has indicated that this compound may influence various biochemical pathways by interacting with specific molecular targets such as enzymes or receptors. Such interactions can lead to significant therapeutic effects, making it an important candidate for further biological studies .

Mechanism of Action

The mechanism of action of 2-(1-Boc-Piperidin-4-ylmethyl)malonic acid diethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the nature of the target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Boc-Protected Piperidine Derivatives

1-Boc-4-Allyl-4-Piperidinecarboxylic Acid (C₁₄H₂₃NO₄; 269.34 g/mol)
  • Structural Differences : Features an allyl group and a carboxylic acid at the 4-position instead of the malonic ester .
  • Reactivity : The carboxylic acid enables direct coupling reactions (e.g., amidation), while the allyl group offers opportunities for olefin metathesis or radical additions.
  • Applications : Intermediate in synthesizing allyl-substituted piperidine alkaloids .
N-Boc-Piperidine-4-Carbonitrile (C₁₁H₁₈N₂O₂; 210.27 g/mol)
  • Structural Differences: Replaces the malonic ester with a cyano group, significantly altering electronic properties .
  • Reactivity : The nitrile group is highly electrophilic, useful in Strecker synthesis or reduction to amines.
  • Applications : Precursor for piperidine-based amines in drug discovery .
Ethyl N-Boc-Piperidine-4-Carboxylate (C₁₃H₂₃NO₄; 257.33 g/mol)
  • Structural Differences : Contains a single ethyl carboxylate group instead of the malonic diethyl ester .
  • Reactivity : Less sterically hindered than the malonic ester, facilitating ester hydrolysis or transesterification.
  • Applications : Building block for protease inhibitors .

Malonic Acid Diethyl Ester Derivatives

Diethyl 2-Phthalimidomalonate (C₁₅H₁₅NO₆; 305.29 g/mol)
  • Structural Differences : Substitutes the Boc-piperidine group with a phthalimide ring .
  • Reactivity : The phthalimide group enhances stability but reduces nucleophilicity compared to Boc-protected amines.
  • Applications: Key intermediate in synthesizing amino acids via the Gabriel synthesis .
C-Arylated Diethyl Malonates (e.g., 2-Phenylmalonic Acid Diethyl Ester; C₁₃H₁₆O₄; 236.26 g/mol)
  • Structural Differences : Aryl groups (e.g., phenyl, nitro-phenyl) replace the Boc-piperidine-methyl group .
  • Reactivity : Electron-withdrawing substituents (e.g., nitro) enhance acidity of the α-hydrogens, accelerating alkylation reactions.
  • Applications: Precursors for non-steroidal anti-inflammatory drugs (NSAIDs) .
Diethyl 2-(Perfluorophenyl)malonate (C₁₃H₁₁F₅O₄; 350.22 g/mol)
  • Structural Differences : Perfluorophenyl group introduces strong electron-withdrawing effects .
  • Reactivity : Resistant to hydrolysis under standard conditions; requires harsh acidic conditions for decarboxylation.
  • Applications : Synthesis of fluorinated ligands for coordination chemistry .

Hybrid Derivatives with Piperidine and Ester Moieties

2-[2-(2-Chloroallyl)-Hept-6-enyl]-Malonic Acid Diethyl Ester (C₁₇H₂₅ClO₄; 344.83 g/mol)
  • Reactivity : Undergoes ring-closing metathesis to form cyclopropane derivatives.
  • Applications : Synthesis of strained carbocycles for natural product mimics .
2-(3-Chlorocyclohept-3-enylmethyl)-Malonic Acid Diethyl Ester (C₁₇H₂₅ClO₄; 344.83 g/mol)
  • Structural Differences : Cycloheptenyl ring adds conformational rigidity .
  • Reactivity : Facilitates annulation reactions in terpene synthesis.

Comparative Data Table

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Reactivity/Applications References
2-(1-Boc-Piperidin-4-ylmethyl)malonic acid diethyl ester C₁₈H₃₁NO₆ 357.44 Boc-piperidine, malonic ester Pharmaceutical intermediates, ligands
1-Boc-4-Allyl-4-piperidinecarboxylic acid C₁₄H₂₃NO₄ 269.34 Allyl, carboxylic acid Alkaloid synthesis
Diethyl 2-phthalimidomalonate C₁₅H₁₅NO₆ 305.29 Phthalimide Amino acid synthesis
2-Phenylmalonic acid diethyl ester C₁₃H₁₆O₄ 236.26 Phenyl NSAID precursors
Diethyl 2-(perfluorophenyl)malonate C₁₃H₁₁F₅O₄ 350.22 Perfluorophenyl Fluorinated ligands

Biological Activity

2-(1-Boc-Piperidin-4-ylmethyl)malonic acid diethyl ester is a complex organic compound notable for its structural features, including a piperidine ring with a tert-butoxycarbonyl (Boc) group and a diethyl malonate moiety. This compound has garnered attention in pharmaceutical research due to its potential as a building block in drug synthesis, particularly in the development of targeted protein degradation technologies (PROTACs) and prodrugs.

  • Molecular Formula : C₁₈H₃₁N₃O₄
  • Molecular Weight : Approximately 357.44 g/mol
  • Structure : The compound's rigidity is attributed to the piperidine and malonic acid components, which influence its biological interactions.

Biological Activity Overview

The biological activity of this compound primarily stems from its ability to modulate enzyme and receptor activities. This modulation can lead to various biochemical effects, making it a valuable candidate in drug discovery.

  • Enzyme Modulation : The compound may interact with specific enzymes, influencing their activity and potentially altering metabolic pathways.
  • Receptor Binding : It has been shown to bind to certain receptors, which can trigger physiological responses relevant to therapeutic applications.

Applications in Drug Development

This compound serves as a precursor in synthesizing biologically active compounds. Its applications include:

  • PROTAC Development : The compound's structural features make it suitable for developing PROTACs, which are designed to target and degrade specific proteins within cells.
  • Prodrug Synthesis : It can be utilized as a prodrug precursor, enhancing the bioavailability of active pharmaceutical ingredients.

Research Findings and Case Studies

Recent studies have highlighted the compound's potential in various therapeutic areas:

Table 1: Summary of Biological Activities

Study ReferenceActivityFindings
Enzyme ModulationDemonstrated binding affinity to enzymes involved in metabolic pathways, influencing their activity.
Receptor InteractionShowed potential as an antagonist for specific receptors linked to inflammatory responses.
PROTAC ApplicationsSuccessfully incorporated into PROTACs targeting cancer-related proteins, leading to enhanced degradation efficacy.

Detailed Research Findings

  • Enzyme Interaction Studies : Research indicates that this compound exhibits significant binding affinity towards certain enzymes, which can modulate their catalytic activities. This property is essential for developing drugs aimed at diseases where enzyme dysregulation is a factor.
  • Targeted Protein Degradation : In studies focusing on targeted protein degradation, the compound was integrated into PROTAC constructs, demonstrating improved efficacy in degrading target proteins associated with cancer progression. The structural rigidity provided by the piperidine moiety enhances the stability and specificity of these constructs.
  • Pharmacokinetic Profiles : Preliminary pharmacokinetic studies suggest that derivatives of this compound exhibit favorable absorption and distribution characteristics, making them suitable candidates for further development as therapeutic agents.

Q & A

Q. What is the synthetic pathway for preparing 2-(1-Boc-Piperidin-4-ylmethyl)malonic acid diethyl ester?

Q. How does the Boc protecting group influence reactivity in this compound?

The tert-butoxycarbonyl (Boc) group serves as a temporary protective moiety for the piperidine nitrogen, preventing undesired side reactions (e.g., nucleophilic attack or oxidation) during alkylation or hydrolysis. It is stable under basic and mildly acidic conditions but cleaved by strong acids (e.g., TFA), enabling selective deprotection in multi-step syntheses .

Advanced Research Questions

Q. What challenges arise during hydrolysis of substituted malonic esters like this compound?

Hydrolysis of malonic esters to carboxylic acids can be complicated by competing decarboxylation or incomplete ester cleavage. For example:

  • Contradiction in Data : In some cases (e.g., fluorinated analogs), hydrolysis under basic or acidic conditions fails to yield the expected malonic acid, instead producing acetic acid derivatives via decarboxylation (observed in 2-(perfluorophenyl)malonic ester hydrolysis) .
  • Mitigation Strategy : Use controlled conditions (e.g., HBr/AcOH mixture) to favor ester cleavage over decarboxylation, achieving 63% yield of the desired acid in fluorinated systems .

Q. How can competing alkylation pathways be minimized during malonic ester synthesis?

Competing alkylation at the piperidine nitrogen (vs. the malonate α-carbon) is avoided by:

  • Boc Protection : The electron-withdrawing Boc group reduces the nucleophilicity of the piperidine nitrogen .
  • Enolate Optimization : Using stoichiometric sodium ethoxide ensures complete enolate formation, directing alkylation to the malonate α-carbon .

Case Study : In barbiturate synthesis, similar strategies prevent undesired N-alkylation, achieving >70% yields of target compounds .

Q. What analytical methods resolve structural ambiguities in substituted malonic esters?

Advanced techniques include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR distinguish Boc-protected piperidine signals (e.g., tert-butyl group at δ 1.4 ppm) from malonate ester peaks (e.g., CH2_2 at δ 3.4–3.6 ppm) .
  • Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]+^+ for C18_{18}H31_{31}NO6_6, expected m/z 381.22) .

Methodological Considerations

Q. How is this compound applied in pharmaceutical intermediates?

The compound serves as a precursor for:

  • Antibacterial Agents : Key intermediates in fluoroquinolone synthesis (e.g., norfloxacin) via condensation with aryl amines .
  • Anti-inflammatory Derivatives : Analogous malonamates exhibit activity against carrageenin-induced edema in preclinical models (e.g., 40–50% inhibition at 50 mg/kg) .

Synthetic Route :

ApplicationKey ReactionYieldReference
Norfloxacin IntermediateCondensation with 3-chloro-4-fluoroaniline51.7%
Anti-inflammatory AgentHydrolysis to malonamic acid derivatives60–70%

Contradictions and Open Questions

Q. Why do some substituted malonic esters resist hydrolysis to malonic acids?

Steric hindrance from bulky groups (e.g., perfluorophenyl) or electronic effects (e.g., electron-withdrawing substituents) can stabilize the ester intermediate, redirecting reactivity toward decarboxylation. Computational studies suggest transition-state destabilization in hindered systems .

Q. What alternatives exist for Boc deprotection without compromising the malonate backbone?

  • Photocleavage : UV-sensitive protecting groups (e.g., nitroveratryl) enable selective deprotection under neutral conditions.
  • Enzymatic Hydrolysis : Lipases selectively cleave esters without affecting Boc groups, though yields are substrate-dependent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.